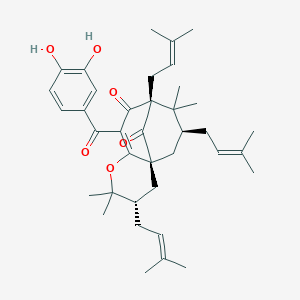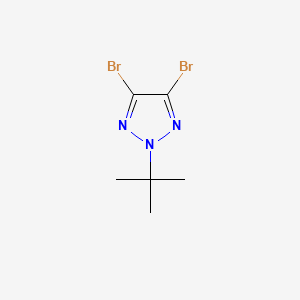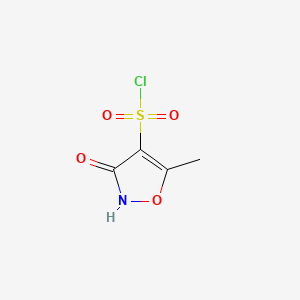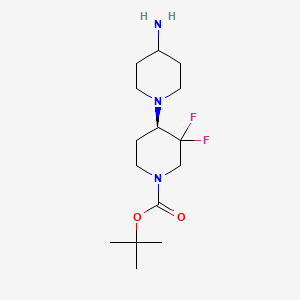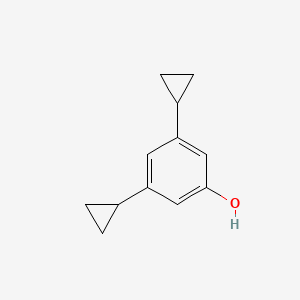
3,5-Dicyclopropylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dicyclopropylphenol: is an organic compound with the molecular formula C12H14O It is a derivative of phenol, where two cyclopropyl groups are attached to the 3rd and 5th positions of the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dicyclopropylphenol typically involves the cyclopropylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where cyclopropyl halides react with phenol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Dicyclopropylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents like sodium dichromate (Na2Cr2O7) or chromium trioxide (CrO3).
Reduction: Reduction of quinones back to phenols can be achieved using reducing agents such as sodium borohydride (NaBH4).
Electrophilic Aromatic Substitution: The phenolic ring is highly reactive towards electrophilic aromatic substitution due to the activating effect of the hydroxyl group. Common reactions include nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Sodium dichromate (Na2Cr2O7), chromium trioxide (CrO3), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro, sulfo, and halo derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,5-Dicyclopropylphenol is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structural similarity to natural phenolic compounds makes it a candidate for studying enzyme-substrate interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects. Its ability to interact with biological targets makes it a subject of interest in drug discovery.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its phenolic structure contributes to the thermal stability and mechanical properties of these materials.
Wirkmechanismus
The mechanism of action of 3,5-Dicyclopropylphenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds with active sites, inhibiting enzyme activity. Additionally, the cyclopropyl groups may enhance the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Phenol: The parent compound with a simple hydroxyl group attached to the benzene ring.
3,5-Dimethylphenol: Similar structure with methyl groups instead of cyclopropyl groups.
3,5-Di-tert-butylphenol: Contains bulky tert-butyl groups, affecting its reactivity and applications.
Uniqueness: 3,5-Dicyclopropylphenol is unique due to the presence of cyclopropyl groups, which introduce ring strain and influence the compound’s chemical behavior
Eigenschaften
Molekularformel |
C12H14O |
|---|---|
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
3,5-dicyclopropylphenol |
InChI |
InChI=1S/C12H14O/c13-12-6-10(8-1-2-8)5-11(7-12)9-3-4-9/h5-9,13H,1-4H2 |
InChI-Schlüssel |
SOKSCYJGQFCDFY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=CC(=CC(=C2)O)C3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Bromopyrazolo[1,5-a]pyridin-5-amine](/img/structure/B13905232.png)
![(7-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B13905255.png)





